

Application Notes and Protocols for C.I. Acid Red 154 in Histology

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Compound of Interest

Compound Name: C.I. Acid red 154

Cat. No.: B12371613

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Introduction

C.I. Acid Red 154 is a diazo acid dye recognized for its vibrant red hue.^[1] While its primary applications are in the textile and leather industries, its chemical properties as an anionic dye suggest its potential utility in histological staining.^{[1][2]} Acid dyes, carrying a net negative charge, are routinely used in histology to stain basic (acidophilic) tissue components such as cytoplasm, muscle, and collagen, which are rich in proteins.^{[3][4]}

These application notes provide a comprehensive guide to the preparation and potential applications of **C.I. Acid Red 154** solution for histological purposes. Due to the absence of established, specific protocols for this particular dye in published histological literature, the following recommendations are based on the general principles of acid dye staining and the known physicochemical properties of **C.I. Acid Red 154**. Optimization for specific tissues and applications is highly recommended.

Physicochemical Properties of C.I. Acid Red 154

A summary of the key properties of **C.I. Acid Red 154** is presented in the table below, providing essential data for its handling and application in a laboratory setting.

Property	Value	Reference
C.I. Name	Acid Red 154	[1]
C.I. Number	24800	[1]
CAS Number	6507-79-5	[2]
Molecular Formula	$C_{40}H_{34}N_4Na_2O_{10}S_2$	[1][2]
Molecular Weight	840.83 g/mol	[1][2]
Appearance	Deep purple powder	[1][2]
Solubility in Water (20°C)	117.47 g/L	[2]
Solubility in Ethanol	Slightly soluble	[2]
Aqueous Solution Color	Magenta to Red	[2]

Principle of Staining

The fundamental mechanism of staining with acid dyes like **C.I. Acid Red 154** is an electrostatic interaction. In an acidic environment, the amino groups ($-NH_2$) of proteins in the tissue become protonated, acquiring a positive charge ($-NH_3^+$). The anionic (negatively charged) sulfonate groups ($-SO_3^-$) of the acid dye molecule are then attracted to these positively charged sites, forming ionic bonds. This results in the selective staining of protein-rich structures. The intensity of the staining is pH-dependent, with a more acidic solution generally leading to more vibrant staining.[5]

Experimental Protocols

The following are generalized protocols for the preparation and application of **C.I. Acid Red 154** as a counterstain in a standard Hematoxylin and Eosin (H&E)-type procedure.

Solution Preparation: 1% C.I. Acid Red 154 Stock Solution

Materials:

- **C.I. Acid Red 154** powder (C.I. 24800)
- Distilled or deionized water
- Glacial acetic acid
- Graduated cylinder
- Volumetric flask (100 mL)
- Magnetic stirrer and stir bar
- Filter paper

Procedure:

- Weigh 1.0 g of **C.I. Acid Red 154** powder.
- Add the powder to a 100 mL volumetric flask.
- Add approximately 80 mL of distilled water and a magnetic stir bar.
- Stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.
- Once dissolved, add 1.0 mL of glacial acetic acid to the solution. This will lower the pH to the optimal range for acid dye staining (typically pH 2.5-4.0).
- Bring the final volume to 100 mL with distilled water.
- Filter the solution using filter paper to remove any undissolved particles.
- Store the solution in a well-labeled, airtight container at room temperature.

Staining Protocol: **C.I. Acid Red 154** as a Cytoplasmic Counterstain

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled water
- Harris' Hematoxylin (or other suitable nuclear stain)
- 1% Acid Alcohol (1% HCl in 70% ethanol)
- Scott's Tap Water Substitute (or other bluing agent)
- 1% **C.I. Acid Red 154** Solution
- Permanent mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer through two changes of 100% ethanol for 3 minutes each.
 - Hydrate through 95% ethanol for 3 minutes.
 - Hydrate through 70% ethanol for 3 minutes.
 - Rinse gently in running tap water.
- Nuclear Staining:
 - Immerse slides in Harris' Hematoxylin for 5-10 minutes.
 - Rinse in running tap water.
 - Differentiate briefly in 1% acid alcohol (a few quick dips).

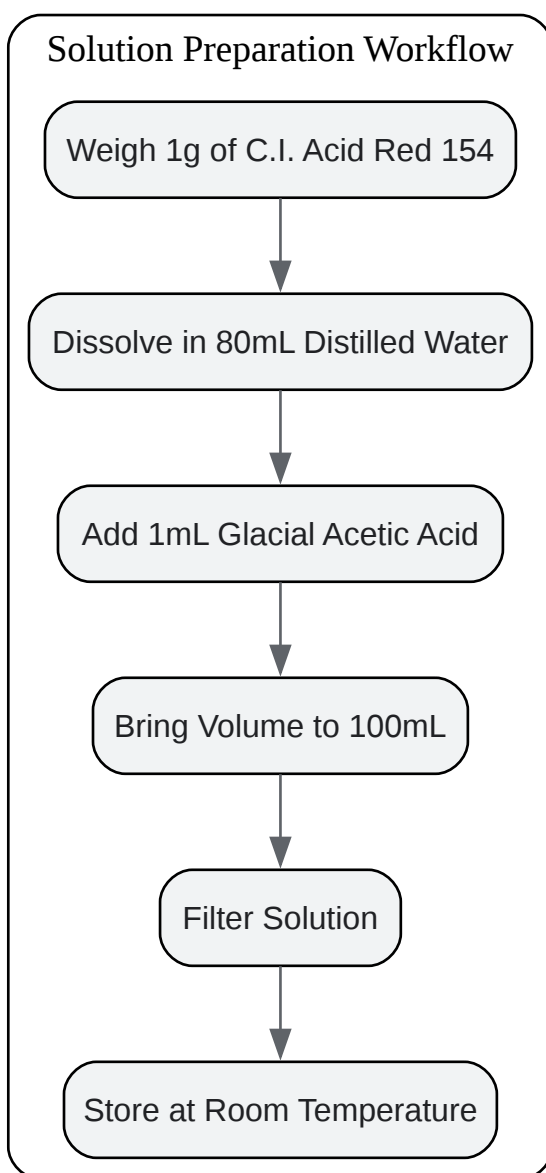
- Wash in running tap water.
- "Blue" the sections in Scott's tap water substitute for 1-2 minutes.
- Wash in running tap water for 5 minutes.
- Counterstaining with **C.I. Acid Red 154**:
 - Immerse slides in the 1% **C.I. Acid Red 154** solution for 1-5 minutes. Staining time should be optimized based on tissue type and desired intensity.
 - Briefly rinse in distilled water to remove excess stain.
- Dehydration, Clearing, and Mounting:
 - Dehydrate rapidly through two changes of 95% ethanol for 2 minutes each.
 - Dehydrate through two changes of 100% ethanol for 2 minutes each.
 - Clear in two changes of xylene for 5 minutes each.
 - Mount with a permanent mounting medium.

Expected Results:

- Nuclei: Blue/Purple
- Cytoplasm, muscle, erythrocytes, and collagen: Shades of Red

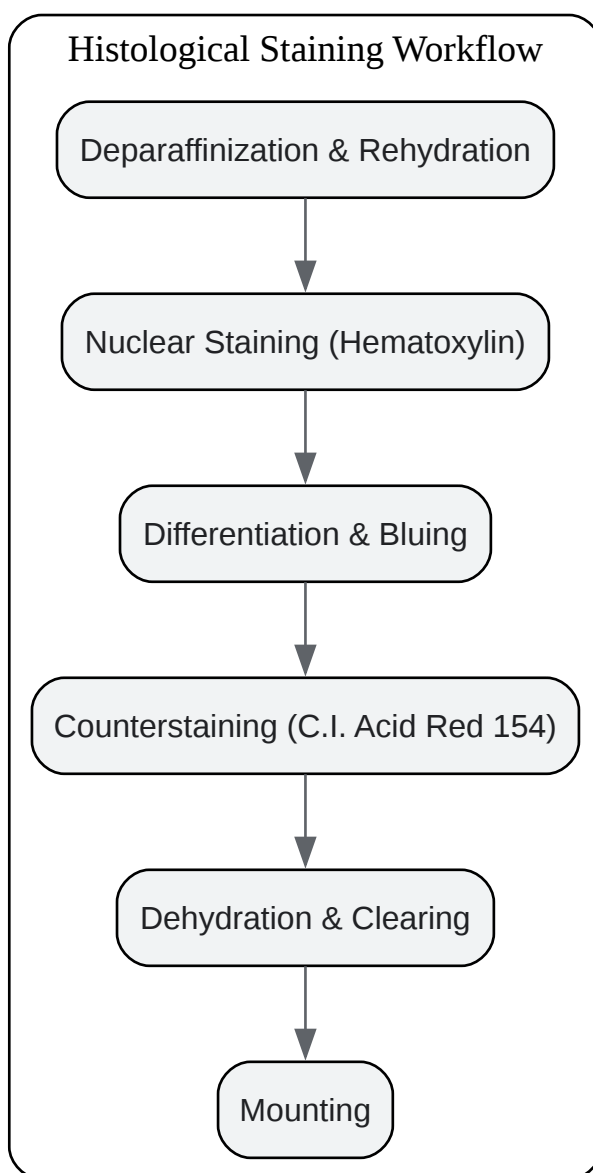
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solution preparation and staining protocols.



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Caption: Workflow for the preparation of 1% **C.I. Acid Red 154** staining solution.



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Caption: General workflow for histological staining using **C.I. Acid Red 154** as a counterstain.

Potential Applications and Further Considerations

C.I. Acid Red 154, as a red acid dye, could potentially be explored as a component in trichrome staining methods, such as in variations of the Masson's trichrome stain.^{[6][7]} In these techniques, multiple acid dyes are used in conjunction with a polyacid (e.g., phosphomolybdic acid or phosphotungstic acid) to differentially stain muscle and collagen. The molecular size and charge of the acid dye are critical factors in the success of these methods. Further

research would be required to determine the suitability of **C.I. Acid Red 154** for such applications.

Factors influencing staining include:

- Fixation: The type of fixative used can affect tissue reactivity with the dye.
- Dye Concentration and Staining Time: These parameters will need to be optimized to achieve the desired staining intensity and contrast.
- pH of the Staining Solution: As an acid dye, staining will be more effective in an acidic environment.

Researchers are encouraged to perform preliminary optimization studies to determine the ideal conditions for their specific experimental needs.

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